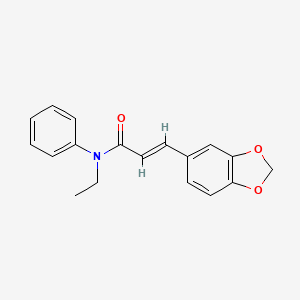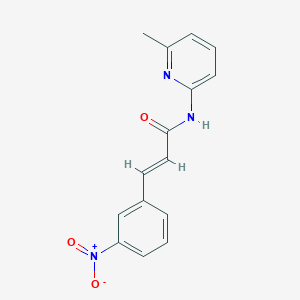![molecular formula C17H16N2O3 B5769743 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione, also known as PPAP, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. PPAP is a derivative of pyrovalerone, which is a stimulant drug that has been used illicitly. However, PPAP has been found to have different pharmacological properties and may have potential therapeutic applications.
Mecanismo De Acción
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to work by increasing the levels of dopamine and norepinephrine in the brain. This can lead to improved cognitive function and mood. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has also been found to have antioxidant properties, which can protect the brain from oxidative stress.
Biochemical and Physiological Effects:
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has also been found to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have low toxicity and is relatively safe to use. However, one of the limitations of using 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in lab experiments is that it is a relatively new compound and there is still much to be learned about its pharmacological properties.
Direcciones Futuras
There are a number of potential future directions for research on 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have neuroprotective properties and may be useful in the development of new drugs. Another area of research is in the development of new drugs for the treatment of depression and other mood disorders. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have mood-enhancing properties and may be useful in the development of new drugs. Additionally, there is potential for research on the use of 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in the treatment of other conditions such as ADHD and narcolepsy.
Métodos De Síntesis
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione can be synthesized using a multistep process that involves the reaction of 4-phenoxybenzaldehyde with nitroethane to form 4-phenoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using hydrogen gas and a catalyst. The resulting amine is then reacted with ethyl acetoacetate to form the final product, 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
Propiedades
IUPAC Name |
1-[(4-phenoxyanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-11-17(21)19(16)12-18-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUWDMRWRINJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Phenoxyphenyl)amino]methyl}pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
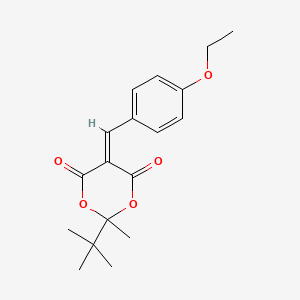
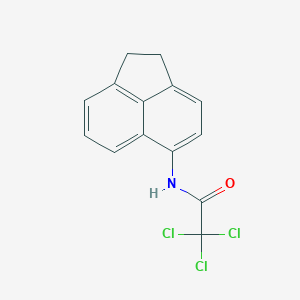
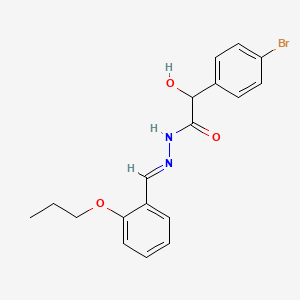
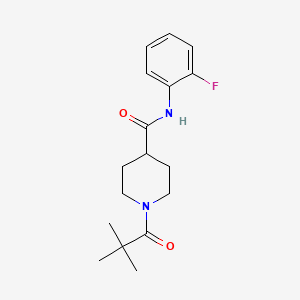
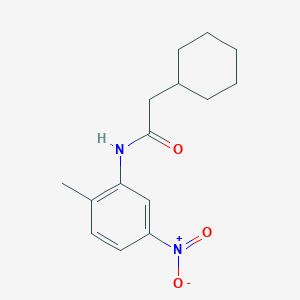
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
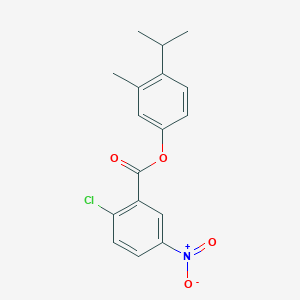
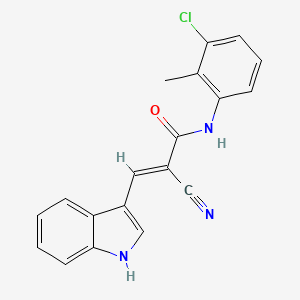
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)
